molecular formula C13H12BrN3O3S2 B2656191 Methyl 2-((2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate CAS No. 394230-04-7

Methyl 2-((2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate

Cat. No. B2656191
CAS RN: 394230-04-7
M. Wt: 402.28
InChI Key: XJRYNOMHXNOJGJ-UHFFFAOYSA-N
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Description

“Methyl 2-((2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also contains a bromophenyl group, an acetate group, and an amino group .

Scientific Research Applications

Antihypertensive and α-Blocking Agents

  • A study synthesized thiosemicarbazides, triazoles, and Schiff bases using Methyl 2-(thiazol-2-ylcarbamoyl)acetate as a starting material, which is structurally related to the compound of interest. These compounds exhibited significant antihypertensive α-blocking activity with low toxicity, indicating their potential in treating hypertension (Abdel-Wahab et al., 2008).

Antibacterial and Antifungal Agents

  • Novel 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety, starting from a compound with a similar structural framework, were synthesized and showed promising antimicrobial activities. This suggests the potential use of these compounds in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Antiprotozoal Agents

  • Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from structurally similar compounds, demonstrated potent antiprotozoal activity. These findings suggest their application in treating protozoal infections, highlighting the potential of these derivatives as novel therapeutic agents (Ismail et al., 2004).

Aldose Reductase Inhibitors

  • A study on iminothiazolidin-4-one acetate derivatives, related to the compound , found significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. This suggests their utility in developing treatments for diabetes-related conditions (Ali et al., 2012).

properties

IUPAC Name

methyl 2-[2-[[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S2/c1-20-11(19)7-21-6-10(18)15-13-17-16-12(22-13)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRYNOMHXNOJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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